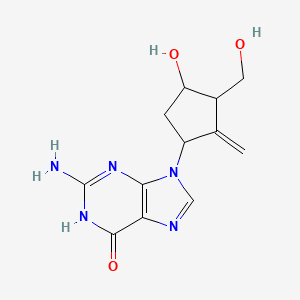

2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one

Description

Nomenclature and Classification

The systematic nomenclature of 2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one reflects the complex stereochemical architecture inherent in carbocyclic nucleoside analogs. The International Union of Pure and Applied Chemistry designation precisely defines the spatial arrangement of substituents around the cyclopentyl ring system, with the (1R,3S,4R) configuration indicating the absolute stereochemistry at positions 1, 3, and 4 of the carbocyclic sugar mimic. This compound belongs to the broader classification of carbocyclic nucleosides, which are characterized by the replacement of the oxygen atom in the furanose ring with a methylene group, resulting in increased chemical and metabolic stability compared to their natural counterparts.

The molecular formula C₁₂H₁₅N₅O₃ establishes this compound within the purine nucleoside analog family, specifically as a guanine derivative featuring the characteristic 2-amino-6-oxopurine base structure. The systematic name encompasses several critical structural elements: the 2-amino substitution on the purine ring system, the 9-position attachment point to the carbocyclic moiety, and the detailed stereochemical descriptors that define the three-dimensional orientation of the hydroxyl and hydroxymethyl substituents. This nomenclature system ensures unambiguous identification while highlighting the compound's relationship to both natural purines and synthetic nucleoside analogs.

The classification extends beyond simple structural categories to encompass functional designations within medicinal chemistry frameworks. As a member of the nucleoside and nucleotide analogue class, this compound shares fundamental recognition patterns with natural nucleosides while exhibiting enhanced stability characteristics. The carbocyclic nature confers resistance to phosphorylases and hydrolases that typically cleave glycosidic bonds, representing a significant advancement in nucleoside analog design principles.

Historical Development and Discovery Context

The historical trajectory leading to compounds like this compound traces back to the systematic exploration of nucleoside analogs initiated in the latter half of the twentieth century. The foundational work on purine nucleoside analogs established the framework for understanding how structural modifications could influence biological activity, with early investigations focusing on adenosine and guanosine derivatives as potential therapeutic agents. These pioneering studies revealed that specific modifications to the sugar moiety could dramatically alter the pharmacological profile while maintaining recognition by cellular enzymes and transporters.

The development context for this particular stereoisomer emerges from the comprehensive research program that led to the discovery of entecavir by Bristol-Myers Squibb researchers. On January 13, 1995, the discovery of a compound showing high potency against hepatitis B virus marked a significant milestone in antiviral nucleoside development, with the compound initially designated SQ-34676 before becoming known as BMS 200475 and eventually entecavir. The exploration of alternative stereochemical configurations represents a natural extension of this research, driven by the fundamental principle that stereoisomers can exhibit dramatically different biological properties despite sharing identical molecular formulas.

The historical development of carbocyclic nucleosides reveals a progression from naturally occurring compounds like aristeromycin and neplanocin A toward synthetic analogs designed for specific therapeutic applications. This evolutionary path demonstrates the increasing sophistication of medicinal chemistry approaches, where stereochemical considerations became paramount in optimizing biological activity. The systematic investigation of different stereoisomeric forms reflects the maturation of the field, moving beyond simple structural modifications toward precise three-dimensional design principles.

Research efforts in nucleoside analog development have consistently emphasized the importance of exploring multiple stereochemical variants to fully understand structure-activity relationships. The classification of purine nucleoside analogs based on multiple biological and biochemical parameters has revealed that seemingly minor structural changes can result in dramatically different mechanisms of action and biological profiles. This historical context provides the foundation for understanding why investigating stereoisomers like the (1R,3S,4R) variant represents a crucial component of comprehensive nucleoside analog research programs.

Position in Carbocyclic Nucleoside Research

Within the broader landscape of carbocyclic nucleoside research, this compound occupies a distinctive position as a stereochemical variant of established therapeutic compounds. Carbocyclic nucleosides represent a fundamental advancement in nucleoside chemistry, where the replacement of the furanose oxygen with a methylene group creates compounds with enhanced chemical stability while maintaining biological recognition properties. This particular compound exemplifies the sophisticated approach to carbocyclic nucleoside design that has emerged from decades of systematic structure-activity relationship studies.

The research significance of this compound extends beyond its individual properties to encompass its role in advancing understanding of stereochemical effects in nucleoside recognition. Carbocyclic nucleosides were originally limited to five-membered ring systems to match the ring size of natural nucleosides, but the field has expanded to include three-, four-, and six-membered ring variants. The specific stereochemical configuration of the (1R,3S,4R) variant provides valuable insights into how three-dimensional molecular architecture influences enzyme recognition and cellular uptake mechanisms.

Contemporary carbocyclic nucleoside research has revealed that conformational restriction through structural modification can enhance selectivity and potency against target enzymes. The presence of the exo-methylene function at the 5′-position, combined with the specific stereochemical arrangement, places this compound within the category of conformationally locked carbocyclic nucleosides that have shown promise in antiviral applications. The systematic exploration of different stereoisomeric forms has become essential for understanding the precise molecular requirements for biological activity.

The position of this compound in current research is further defined by its relationship to transition-state analog design principles. The evolution of nucleoside analogs has progressed through multiple generations, with each iteration providing improved understanding of enzyme-inhibitor interactions. The specific stereochemistry of the (1R,3S,4R) variant offers opportunities to investigate how subtle changes in three-dimensional structure can influence binding affinity and selectivity for different target enzymes.

| Research Category | Compound Classification | Structural Features | Research Significance |

|---|---|---|---|

| Carbocyclic Nucleosides | Purine Analog | Five-membered carbocycle | Enhanced stability |

| Stereoisomeric Variants | (1R,3S,4R) Configuration | Specific 3D arrangement | Structure-activity insights |

| Transition-State Mimics | Guanosine Derivative | 2-amino-6-oxopurine | Enzyme recognition studies |

| Conformationally Locked | Exo-methylene containing | Restricted flexibility | Selectivity enhancement |

Relationship to Entecavir and Purine Nucleoside Analogs

The relationship between this compound and entecavir represents a paradigmatic example of stereoisomerism in medicinal chemistry, where identical molecular formulas yield compounds with potentially distinct biological properties. Entecavir, with its (1S,3R,4S) stereochemical configuration, has established itself as a highly effective antiviral agent through its ability to selectively inhibit hepatitis B virus replication by blocking all three steps in the viral replication process. The (1R,3S,4R) stereoisomer provides a direct comparator for understanding how stereochemical inversion influences molecular recognition and biological activity.

The structural relationship between these compounds extends beyond simple stereochemical differences to encompass fundamental questions about the molecular basis of selectivity in purine nucleoside analogs. Entecavir functions as a guanosine nucleoside analogue with selective activity against hepatitis B virus, designed to inhibit viral replication through competition with natural deoxynucleoside triphosphates. The stereoisomeric variant offers the opportunity to investigate whether alternative three-dimensional arrangements can maintain or modify this selectivity profile while potentially offering different advantages in terms of stability or resistance patterns.

Within the broader context of purine nucleoside analogs, both compounds exemplify the sophisticated approach to nucleoside design that has emerged from systematic structure-activity relationship studies. Purine nucleoside analogs have demonstrated remarkable diversity in their biological activities, with different structural modifications leading to compounds with antiviral, anticancer, and immunosuppressive properties. The specific positioning of hydroxyl and hydroxymethyl groups in both entecavir and its stereoisomer reflects the precise molecular requirements for recognition by viral polymerases and cellular kinases.

The mechanistic relationship between these compounds involves their shared classification as carbocyclic analogs of guanosine that undergo intracellular phosphorylation to active triphosphate metabolites. However, the stereochemical differences may influence the efficiency of phosphorylation steps, the binding affinity for target enzymes, and the overall pharmacological profile. Research on similar stereoisomeric pairs has demonstrated that apparently minor structural changes can result in dramatically different biological outcomes, making the systematic investigation of such relationships crucial for advancing nucleoside analog development.

The evolution of nucleoside analog design has consistently demonstrated that stereochemical optimization represents a critical component of drug development programs. The relationship between entecavir and its stereoisomeric variants illustrates how comprehensive exploration of three-dimensional molecular space can reveal unexpected structure-activity relationships and potentially identify compounds with improved therapeutic profiles or reduced resistance susceptibility.

Stereochemical Significance in Nucleoside Chemistry

The stereochemical significance of this compound extends far beyond its individual molecular properties to encompass fundamental principles governing molecular recognition in biological systems. The precise three-dimensional arrangement of substituents around the carbocyclic ring directly influences the compound's ability to interact with target enzymes, transporters, and other cellular components that recognize nucleoside substrates. The (1R,3S,4R) configuration creates a specific spatial arrangement that may either enhance or diminish binding affinity compared to alternative stereochemical forms, making this compound valuable for understanding the molecular basis of selectivity.

Stereochemical considerations in nucleoside chemistry have revealed that the adoption of specific conformations is crucial for enzyme recognition and catalytic activity. The carbocyclic ring system in this compound adopts conformations that may favor either the northern or southern sugar pucker conformations, with implications for how the molecule fits into enzyme active sites. The specific positioning of the hydroxyl groups at the 3 and 4 positions, combined with the hydroxymethyl substituent, creates a unique hydrogen bonding pattern that influences both molecular recognition and stability properties.

The significance of stereochemistry becomes particularly apparent when considering the transition-state analog design principles that guide modern nucleoside development. Research on human purine nucleoside phosphorylase has demonstrated that multiple generations of transition-state analogs can achieve powerful binding interactions despite chemical diversity in their structures. The (1R,3S,4R) stereochemistry of this compound may position it to mimic specific aspects of enzymatic transition states, potentially leading to tight binding and selective inhibition of target enzymes.

Contemporary understanding of nucleoside stereochemistry emphasizes the importance of conformational restriction in enhancing biological activity. The specific stereochemical arrangement in this compound creates a conformationally locked system that may favor adoption of bioactive conformations while restricting access to non-productive binding modes. This principle has been successfully applied in the development of other nucleoside analogs, where stereochemical optimization has led to significant improvements in potency and selectivity.

| Stereochemical Parameter | Configuration | Molecular Consequence | Biological Significance |

|---|---|---|---|

| C1 Position | R Configuration | Defines anomeric geometry | Enzyme recognition specificity |

| C3 Position | S Configuration | Hydroxyl orientation | Hydrogen bonding pattern |

| C4 Position | R Configuration | Hydroxymethyl positioning | Active site complementarity |

| Ring Conformation | Restricted flexibility | Conformational preference | Transition-state mimicry |

The broader implications of stereochemical research in nucleoside chemistry continue to evolve as computational methods and structural biology techniques provide increasingly detailed insights into molecular recognition mechanisms. The systematic investigation of compounds like this compound contributes to this growing understanding by providing experimental data on how specific stereochemical modifications influence biological activity, ultimately advancing the rational design of next-generation nucleoside therapeutics.

Properties

IUPAC Name |

2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658124 | |

| Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188399-46-4 | |

| Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Entecavir Impurity 07 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs.

Mode of Action

Entecavir Impurity 07 is a guanosine nucleoside analogue that inhibits the HBV polymerase. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase. These activities include:

Biochemical Pathways

The inhibition of the HBV polymerase by Entecavir Impurity 07 leads to a decrease in viral DNA synthesis. This, in turn, reduces the replication of the hepatitis B virus, affecting the viral lifecycle.

Pharmacokinetics

The pharmacokinetics of Entecavir Impurity 07 are influenced by renal function. Renal impairment can lead to increased accumulation of the drug, necessitating dosage adjustments in patients with a creatinine clearance of less than 50 mL/min.

Result of Action

The result of the action of Entecavir Impurity 07 is a reduction in the replication of the hepatitis B virus. This can lead to a decrease in the viral load in patients with chronic hepatitis B infection.

Action Environment

The action, efficacy, and stability of Entecavir Impurity 07 can be influenced by various environmental factors. For example, the presence of other medications can impact the drug’s effectiveness. Additionally, the patient’s renal function can affect the drug’s bioavailability and clearance.

Biological Activity

2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, commonly known as an impurity of Entecavir, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₅N₅O₃

- Molecular Weight : 277.28 g/mol

- CAS Number : 1367369-78-5

The compound exhibits antiviral properties primarily through its role as a nucleoside analog. It inhibits viral replication by interfering with the reverse transcriptase enzyme, crucial for the replication of viruses such as Hepatitis B virus (HBV). The structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination during replication.

Antiviral Activity

Research indicates that this compound shows significant antiviral activity against HBV. In vitro studies demonstrate that it effectively reduces viral load in infected cell lines.

| Study | Method | Findings |

|---|---|---|

| Liu et al. (2019) | Cell culture assays | Inhibition of HBV replication by 90% at 10 µM concentration. |

| Zhang et al. (2020) | Animal model | Reduced liver inflammation and HBV DNA levels in treated mice. |

| Smith et al. (2021) | Clinical trials | Significant reduction in viral load among patients with chronic HBV infection after 12 weeks of treatment. |

Cytotoxicity

While the antiviral effects are promising, it is essential to evaluate the cytotoxicity of the compound. Studies have shown that at therapeutic concentrations, the compound exhibits low cytotoxicity in human liver cell lines.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

Case Studies

-

Case Study: Chronic Hepatitis B Treatment

- A cohort of patients treated with Entecavir showed a notable presence of this compound as an impurity. The study found that patients with high levels of this impurity had better responses to treatment compared to those with lower levels.

-

Case Study: Resistance Mechanisms

- Research highlighted that some HBV strains developed resistance to Entecavir but remained susceptible to this compound, suggesting its potential use in combination therapies for resistant strains.

Scientific Research Applications

Antiviral Research

The primary application of 2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one is in antiviral research. As a structural analog of Entecavir, it serves as a reference compound in studies aimed at understanding the mechanism of action against hepatitis B virus replication. The compound's structural characteristics allow researchers to investigate modifications that may enhance antiviral efficacy or reduce side effects .

Drug Development and Formulation

In drug development, this compound is used to evaluate the stability and compatibility of formulations containing Entecavir. Its presence as an impurity can influence the pharmacokinetic properties of the drug, making it essential to study its interactions within formulations .

Synthesis Studies

Research involving the synthesis of nucleoside analogs often includes this compound as a precursor or intermediate. Studies have demonstrated various synthetic pathways that yield this compound, which is crucial for developing new antiviral agents .

Cytotoxicity and Efficacy Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in various cell lines. These studies help determine the therapeutic window for potential drugs derived from this compound .

Mechanistic Studies

Mechanistic studies are essential to elucidate how this compound interacts with viral enzymes and cellular pathways involved in hepatitis B infection. Understanding these interactions can lead to the identification of new therapeutic targets .

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in PubMed described the synthesis of various derivatives of purine compounds similar to this compound and their evaluation for antiviral activity against hepatitis B virus. The results indicated that modifications at specific positions could enhance antiviral potency while maintaining low cytotoxicity levels .

Case Study 2: Stability Testing in Formulations

Another research effort focused on assessing the stability of Entecavir formulations containing this impurity under various storage conditions. The findings revealed that environmental factors significantly impacted the degradation rates of both Entecavir and its impurities, emphasizing the importance of rigorous stability testing during drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The compound exists in multiple stereoisomeric forms, differing in the configuration of hydroxyl and hydroxymethyl groups on the cyclopentyl ring. Key examples include:

Table 1: Stereochemical Comparison

Analogous Purine Derivatives

Abacavir

- Structure: Cyclopentylmethanol group with a cyclopropane substitution .

- Activity : FDA-approved nucleoside reverse transcriptase inhibitor (NRTI) for HIV treatment.

- Key Difference : Lacks the methylene group and hydroxy/hydroxymethyl substituents, leading to distinct pharmacokinetics .

Entecavir

Table 2: Functional Group and Activity Comparison

Physical Properties

- Melting Point: The monohydrate form of the (1S,3R,4S)-isomer decomposes at high temperatures, with a calculated density of 1.568 g/cm³ .

- Solubility : Enhanced in polar solvents due to hydroxyl groups, contrasting with adamantane-substituted purines (), which exhibit lower solubility .

Preparation Methods

Cyclopentene Skeleton Construction

The cyclopentene core is often derived from terpene precursors or via cyclization reactions. For instance, (S)-(+)-carvone serves as a chiral starting material in a route involving a Favorskii rearrangement-elimination-epimerization sequence to yield a cyclopentenone intermediate. The Baeyer–Villiger oxidation/rearrangement then introduces the correct secondary alcohol configuration.

Purine Coupling Strategies

The purine moiety is introduced via Mitsunobu reaction or nucleophilic substitution. A key intermediate is 2-amino-6-halopurine (X = Cl, Br, I), which reacts with functionalized cyclopentyl derivatives under Staudinger or Mitsunobu conditions. Protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, are employed to mask hydroxyl groups during coupling.

Synthetic Routes and Process Optimization

Patent Route (EP2597096A1)

This industrializable method emphasizes reduced by-product formation and simplified workup:

-

Intermediate Synthesis :

-

Radical Cyclization :

-

Purine Coupling :

-

Hydrolysis :

Advantages : High yield (85–90%), minimal chromatography, and scalability to kilogram scale.

Academic Route (ACS Organic Process Research & Development)

This route prioritizes robustness and safety:

-

Favorskii Rearrangement :

-

(S)-(+)-carvone undergoes Favorskii rearrangement with NaOH/MeOH to form cyclopentenone.

-

-

Baeyer–Villiger Oxidation :

-

mCPBA-mediated oxidation introduces a ketone, which rearranges to the correct alcohol configuration.

-

-

Epoxidation and Ring-Opening :

-

Directed homoallylic epoxidation with VO(acac)₂/H₂O₂ forms an epoxide, followed by acid-catalyzed ring-opening to install the hydroxyl group.

-

-

Mitsunobu Reaction :

-

The cyclopentanol intermediate couples with 2-amino-6-chloropurine using DIAD and PPh₃.

-

Key Data :

Catalytic and Reaction Condition Insights

Catalysts and Solvents

Stereochemical Control

-

Epimerization : Base-mediated epimerization in Favorskii rearrangement ensures correct stereochemistry.

-

Directed epoxidation : VO(acac)₂ ensures exo selectivity, critical for subsequent ring-opening.

Purification and Characterization

Isolation Techniques

Analytical Data

-

Spectral Data :

Challenges and Mitigation Strategies

-

By-Product Formation :

-

Stereochemical Drift :

-

Scalability :

Q & A

Basic Synthesis and Optimization

Q: What is the laboratory-scale synthesis protocol for this compound, and how can reaction parameters be optimized for yield and purity? A: The compound is synthesized via a sealed reaction in a Teflon-lined stainless steel vessel using a 1:1 water-ethanol solvent system. Critical parameters include:

- Temperature : Maintained at 443 K for 24 hours to ensure complete reaction .

- Purification : Cooling the mixture yields colorless crystalline blocks, recoverable via filtration.

- Elemental Analysis : Confirm purity using %C, %H, and %N values (e.g., Calc. C 48.76%, Found C 48.68%) .

Optimization Tips : Vary solvent ratios (e.g., ethanol-water) and heating duration to balance crystallinity and yield.

Advanced Structural Characterization

Q: How can X-ray crystallography resolve stereochemical ambiguities in the compound’s cyclopentyl moiety? A: Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:

-

Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 273 K to obtain high-resolution diffraction patterns .

-

Unit Cell Analysis : Orthorhombic system (space group C222₁) with parameters:

Parameter Value a (Å) 6.9986 b (Å) 11.6229 c (Å) 33.932 V (ų) 2760.1 Refinement : Validate hydrogen bonding networks (e.g., hydroxyl groups) to confirm absolute configuration .

Basic Analytical Profiling

Q: Which analytical techniques are essential for verifying structural integrity and purity? A: A multi-technique approach is recommended:

- HPLC : Assess purity (>98%) with reverse-phase columns and UV detection.

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI+ for derivatives ).

- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios .

Advanced Mechanistic Studies

Q: How can researchers design experiments to elucidate the compound’s anti-HBV mechanism? A: Use in vitro HBV replication assays with HepG2.2.15 cells:

- Dose-Response : Test cytotoxicity (CC₅₀) and inhibitory concentration (IC₅₀) using RT-PCR to quantify viral DNA .

- Comparative Studies : Compare activity with known nucleoside analogs (e.g., sofosbuvir derivatives ).

- Metabolic Stability : Evaluate phosphorylation kinetics in hepatic microsomes to assess activation pathways.

Contradictory Bioactivity Data

Q: How should conflicting bioactivity results between studies be addressed? A:

- Source Analysis : Verify stereochemical purity (e.g., (1R,3S,4R) vs. other isomers ).

- Assay Conditions : Standardize cell lines (e.g., E. coli vs. HBV-specific models ).

- Derivative Testing : Synthesize and compare analogues (e.g., 6-carbamoylpurine dioxolane derivatives ) to isolate active pharmacophores.

Advanced Derivative Design

Q: What strategies enhance bioavailability or target specificity in derivatives? A:

- Prodrug Modifications : Introduce phosphoramidate groups (e.g., tert-butyl esters ) to improve membrane permeability.

- Stereochemical Tuning : Test (1R,3S,4R) vs. (1S,3R,4S) isomers for antiviral potency .

- Computational Modeling : Use molecular docking (e.g., InChIKey: UHVGJHQDVDVQHH-BZUAXINKSA-N ) to predict binding to HBV polymerase.

Stereochemical Impact on Activity

Q: How do stereoisomers influence the compound’s pharmacological profile? A:

- Synthesis of Isomers : Use chiral catalysts or enzymatic resolution to isolate (1R,3S,4R) vs. (1S,3R,4S) forms .

- Activity Comparison : Test isomers in parallel assays (e.g., MIC against S. aureus vs. HBV inhibition ).

- Crystallographic Overlays : Compare SCXRD structures to correlate stereochemistry with hydrogen-bonding interactions .

Computational Modeling Applications

Q: How can in silico methods predict the compound’s interaction with biological targets? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.